

# 4-methoxy-2,3-dihydro-1H-inden-1-amine

## molecular structure and weight

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### Compound of Interest

Compound Name: 4-methoxy-2,3-dihydro-1H-inden-1-amine

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### An In-Depth Technical Guide to 4-methoxy-2,3-dihydro-1H-inden-1-amine

This technical guide provides a comprehensive overview of **4-methoxy-2,3-dihydro-1H-inden-1-amine**, a key intermediate in pharmaceutical research and drug development. The document details its molecular structure, physicochemical properties, and synthesis, targeting researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

**4-methoxy-2,3-dihydro-1H-inden-1-amine** is a derivative of indane characterized by a methoxy group at the 4-position and an amine group at the 1-position of the indane core. The presence of a chiral center at the C-1 position means the compound can exist as (R) and (S) enantiomers.

## Physicochemical Data

The quantitative properties of **4-methoxy-2,3-dihydro-1H-inden-1-amine** and its common hydrochloride salt are summarized below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	References
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	C <sub>10</sub> H <sub>14</sub> ClNO	[1][2][3]
Molecular Weight	163.22 g/mol	199.68 g/mol	[1][4]
Monoisotopic Mass	163.09972 Da	-	[1]
CAS Number	1217445-49-2 ((R)-enantiomer)	41566-80-7 (racemate), 1391437-20-9 ((R)-enantiomer)	[3][5]
Appearance	-	White hygroscopic powder	
Melting Point	-	185-190 °C (with decomposition)	
Solubility	-	Highly soluble in water and polar organic solvents	

## Applications in Drug Discovery

**4-methoxy-2,3-dihydro-1H-inden-1-amine** serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting the central nervous system.

- **Monoamine Oxidase B (MAO-B) Inhibitors:** Derivatives of this amine have been designed and synthesized as potent and selective inhibitors of human monoamine oxidase B.[6] These inhibitors are investigated for the treatment of neurodegenerative disorders such as Parkinson's disease.[6]
- **Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs):** The compound is utilized as an intermediate in the synthesis of SNRIs, a class of antidepressants.
- **Muscarinic Receptor Modulators:** It is a starting material for preparing indane-based modulators of muscarinic receptors, which are targets for various diseases.

- **Dopamine Receptor Agonists:** The core indane structure is related to other dopamine receptor agonists like RDS-127, which have been studied for their central effects.[7]

## Experimental Protocols: Synthesis

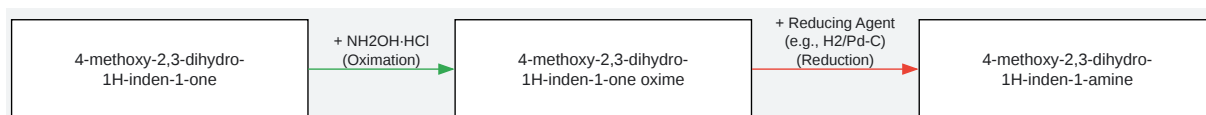
A common synthetic route to **4-methoxy-2,3-dihydro-1H-inden-1-amine** involves the reductive amination of the corresponding ketone, 4-methoxy-2,3-dihydro-1H-inden-1-one.

### General Protocol: Reductive Amination of 4-methoxy-2,3-dihydro-1H-inden-1-one

- **Oxime Formation:** The precursor, 4-methoxy-2,3-dihydro-1H-inden-1-one, is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically heated to reflux for several hours to form the corresponding oxime.
- **Reduction of the Oxime:** The formed 4-methoxy-2,3-dihydro-1H-inden-1-one oxime is then reduced to the target amine. A variety of reducing agents can be employed for this step. A common method involves the use of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8] Alternatively, chemical reducing agents like sodium borohydride (NaBH<sub>4</sub>) in the presence of a Lewis acid (e.g., TiCl<sub>4</sub>) can be used, although this may require anhydrous conditions.[8]
- **Work-up and Isolation:** Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. This typically involves filtration, extraction with an organic solvent, and subsequent purification. The final product can be isolated as the free base or converted to a more stable salt, such as the hydrochloride, by treatment with hydrochloric acid.
- **Purification:** The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final, high-purity compound.

## Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow from the ketone precursor to the final amine product.



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Caption: Synthetic route to **4-methoxy-2,3-dihydro-1H-inden-1-amine**.

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